Necrosulfonamide - 432531-71-0

Necrosulfonamide

Catalog Number: EVT-276961
CAS Number: 432531-71-0
Molecular Formula: C18H15N5O6S2
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Necrosulfonamide (NSA) is a small-molecule compound identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. [] It acts as a potent inhibitor of necroptosis, a form of programmed cell death. [, ] Necroptosis is characterized by distinct morphological features, including cell swelling, membrane rupture, and the release of cellular contents like inflammatory cytokines and damage-associated molecular patterns (DAMPs). [] This process is distinct from apoptosis and is regulated by specific signaling pathways involving receptor-interacting protein kinases (RIPKs) and mixed lineage kinase domain-like protein (MLKL). [, ]

Necrosulfonamide has emerged as a valuable tool in scientific research, particularly in elucidating the mechanisms of necroptosis and exploring its roles in various pathological conditions. [, , , ] Notably, necrosulfonamide is not approved for clinical use and information regarding drug use, dosage, and side effects is not included in this analysis.

Chemical Reactions Analysis

Necrosulfonamide exerts its inhibitory effect on necroptosis by covalently binding to MLKL, a key protein involved in the necroptotic pathway. [, , ] Specifically, necrosulfonamide targets the cysteine residue at position 86 (Cys86) of human MLKL. [] This covalent modification disrupts the formation of disulfide bonds within MLKL, preventing its polymerization into amyloid-like structures, a critical step in the execution of necroptosis. [, ]

Mechanism of Action

Necrosulfonamide functions as a specific inhibitor of MLKL, a key downstream effector protein in the necroptosis pathway. [, , ] Necroptosis is initiated by the activation of death receptors, leading to the formation of a complex involving RIPK1 and RIPK3. [, ] This complex subsequently phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately resulting in membrane permeabilization and cell death. [, ]

Necrosulfonamide directly binds to Cys86 within the MLKL protein. [, ] This covalent interaction inhibits the formation of disulfide bonds between MLKL monomers, effectively preventing the assembly of MLKL polymers. [, ] As MLKL polymerization is essential for its membrane translocation and necroptosis execution, necrosulfonamide effectively blocks this process, inhibiting necroptotic cell death. [, , ]

Applications
  • Elucidating Necroptosis Mechanisms: Necrosulfonamide has been instrumental in dissecting the molecular mechanisms underlying necroptosis. Studies utilizing necrosulfonamide have provided valuable insights into the role of MLKL polymerization, the involvement of specific signaling pathways, and the interplay between necroptosis and other forms of cell death. [, , , , ]

    • Cancer: Researchers have explored the potential of inducing necroptosis as a therapeutic strategy for cancer treatment, particularly in apoptosis-resistant cancer cells. [, , , , , ] Studies have investigated the effects of necrosulfonamide on cancer cell viability, tumor growth, and sensitivity to chemotherapeutic agents. [, , , , , ]
    • Neurological Disorders: Necrosulfonamide has been used to investigate the role of necroptosis in neurological disorders such as Alzheimer's disease, stroke, and spinal cord injury. [, , , , , ] Studies have shown that necrosulfonamide can reduce brain injury, improve neurological function, and mitigate neuronal cell death in preclinical models. [, , , , , ]
    • Inflammatory Diseases: The role of necroptosis in inflammatory conditions like acute liver failure, sepsis, and inflammatory hyperalgesia has been investigated using necrosulfonamide. [, , ] Findings suggest that necrosulfonamide can ameliorate liver damage, reduce inflammation, and alleviate pain in these models. [, , ]
    • Cardiovascular Diseases: Studies have explored the cardioprotective effects of necrosulfonamide in models of myocardial infarction and cardiac arrest. [, , ] Results suggest that necrosulfonamide can limit infarct size, improve cardiac function, and enhance survival. [, , ]
Future Directions
  • Developing More Potent and Selective Inhibitors: While necrosulfonamide is a potent MLKL inhibitor, developing compounds with improved potency, selectivity, and pharmacological properties is crucial for advancing its therapeutic potential. [] Future research could focus on identifying novel chemical scaffolds and optimizing the pharmacokinetic profile of necrosulfonamide derivatives.

  • Clinical Translation: Translating the promising preclinical findings with necrosulfonamide into clinical applications for human diseases is a major goal. [, , ] Future studies should focus on evaluating the safety and efficacy of necrosulfonamide in clinical trials for various conditions where necroptosis plays a significant role.

  • Understanding Necroptosis Regulation: Further research is needed to fully understand the complex regulation of necroptosis and its interplay with other cell death pathways. [, , ] Investigating the crosstalk between necroptosis, apoptosis, autophagy, and other cellular processes will provide a more comprehensive understanding of its role in health and disease.

  • Identifying Novel Therapeutic Targets: Targeting necroptosis for therapeutic intervention holds promise for a wide range of diseases. [, ] Future research should focus on identifying novel targets within the necroptotic pathway and developing innovative strategies to modulate its activity for therapeutic benefit.

Necrostatin-1

Compound Description: Necrostatin-1 (Nec-1) is a widely studied necroptosis inhibitor. It primarily targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key upstream kinase in the necroptosis pathway. By inhibiting RIPK1, Nec-1 prevents the downstream phosphorylation and activation of mixed lineage kinase domain-like protein (MLKL), the executioner protein of necroptosis []. Nec-1 has shown efficacy in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegeneration, and inflammatory conditions.

Relevance: Necrostatin-1 and Necrosulfonamide are both potent necroptosis inhibitors, but they target different components of the necroptosis pathway. Necrostatin-1 acts upstream by inhibiting RIPK1, while Necrosulfonamide directly inhibits MLKL []. These compounds are structurally distinct, reflecting their different mechanisms of action.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/11a8bbceb6e5a124838d72ca30d0ba296146f132

Necrostatin-5

Compound Description: Necrostatin-5 (Nec-5) is another potent and selective inhibitor of RIPK1, similar to Necrostatin-1. It exhibits improved potency and pharmacokinetic properties compared to Nec-1. Nec-5 blocks RIPK1 kinase activity, thereby preventing the downstream signaling events that lead to MLKL activation and necroptosis execution [].

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/11a8bbceb6e5a124838d72ca30d0ba296146f132

Necrostatin-1s

Compound Description: Necrostatin-1s (Nec-1s) is a more stable and potent analog of Necrostatin-1, exhibiting enhanced efficacy in inhibiting RIPK1 and preventing necroptosis. It exhibits improved pharmacokinetic properties compared to Nec-1, making it suitable for in vivo studies []. Like Nec-1, Nec-1s disrupts the necroptosis cascade upstream of MLKL activation.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/11a8bbceb6e5a124838d72ca30d0ba296146f132

GSK’872B

Compound Description: GSK’872B is a potent and selective RIPK3 inhibitor. It directly binds to RIPK3, preventing its interaction with MLKL and subsequent MLKL phosphorylation []. By inhibiting RIPK3, GSK’872B effectively blocks necroptosis downstream of RIPK1.

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/2852c9dcba53c2aac62fe1cfc6e18dccc408f1f8

Semantic Scholar Paper Reference Link for []: https://www.semanticscholar.org/paper/e350663693af7ce47dd91fb3877e76538acadae4

Properties

CAS Number

432531-71-0

Product Name

Necrosulfonamide

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Molecular Formula

C18H15N5O6S2

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N

SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Solubility

Soluble in 1:50 DMF:PBS (pH 7.2); DMSO; DMF

Synonyms

Necrosulfonamide, MLKL inhibitor; Necrosis Inhibitor III; Mixed Lineage Kinase Domain-Like Protein Inhibitor; Necrosome Inhibitor II;

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.